Mass Spectrometric Discrimination: A +6 Da Mass Shift Enables Distinct Quantification Channels in LC-MS/MS
The incorporation of six deuterium atoms into N-Desmethyl L-Ergothioneine-d6 Methyl Ester results in a nominal mass increase of 6 Daltons (Da) relative to its unlabeled analog, N-Desmethyl L-Ergothioneine Methyl Ester. This mass shift is sufficient for a triple quadrupole mass spectrometer to differentiate the two compounds in multiple reaction monitoring (MRM) mode, a prerequisite for accurate internal standardization in complex biological matrices .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 235.34 g/mol |
| Comparator Or Baseline | Unlabeled N-Desmethyl L-Ergothioneine Methyl Ester: 229.30 g/mol |
| Quantified Difference | +6 Da mass shift |
| Conditions | Calculated based on molecular formula: C9H9D6N3O2S (target) vs. C9H15N3O2S (unlabeled) [1]. |
Why This Matters
This quantifiable mass difference is the foundational requirement for the compound's use as an internal standard in isotope-dilution LC-MS/MS, enabling accurate and precise measurement of the unlabeled analyte.
- [1] Toronto Research Chemicals. N-Desmethyl L-Ergothioneine Methyl Ester Product Page (via Chembase). Accessed 2026. View Source
